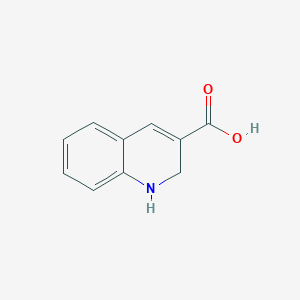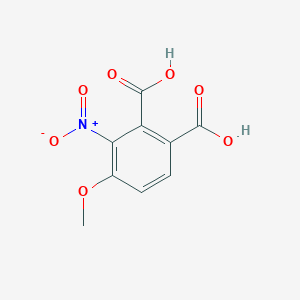
4-methoxy-3-nitrophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-nitrophthalic acid: is an organic compound with the molecular formula C9H7NO6 . It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) and a nitro group (-NO2) at the 4th and 3rd positions, respectively. This compound is known for its applications in organic synthesis and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-methoxy-3-nitrophthalic acid can be synthesized through several methods. One common method involves the nitration of 4-methoxy-phthalic acid using a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 3rd position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale nitration reactors. The process includes the careful addition of nitric acid to 4-methoxy-phthalic acid, followed by purification steps such as recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-methoxy-3-nitrophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products Formed:
Reduction: 4-Methoxy-3-amino-phthalic acid.
Substitution: Various substituted phthalic acids depending on the nucleophile used.
Esterification: 4-Methoxy-3-nitro-phthalate esters.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-nitrophthalic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-nitrophthalic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects. These functional groups interact with molecular targets and pathways, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-phthalic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-phthalic acid: Lacks the methoxy group, affecting its electron-donating properties.
4-Nitro-phthalic acid: Lacks the methoxy group, influencing its reactivity and applications.
Uniqueness: 4-methoxy-3-nitrophthalic acid is unique due to the presence of both the methoxy and nitro groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile compound in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C9H7NO7 |
|---|---|
Molekulargewicht |
241.15 g/mol |
IUPAC-Name |
4-methoxy-3-nitrophthalic acid |
InChI |
InChI=1S/C9H7NO7/c1-17-5-3-2-4(8(11)12)6(9(13)14)7(5)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
HLZMLAKVUFHRJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)O)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


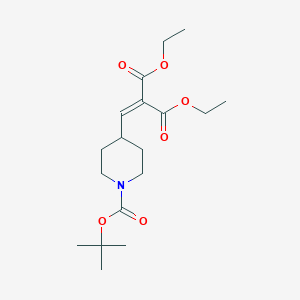
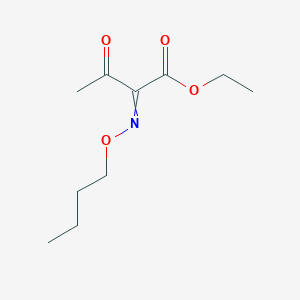
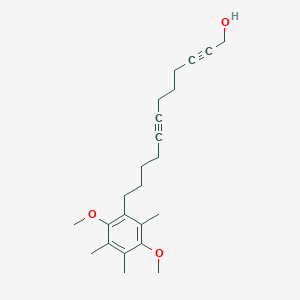
![Diethyl [(4-ethenylphenyl)methyl]propanedioate](/img/structure/B8497237.png)


![2-(cyclohexanecarboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B8497258.png)
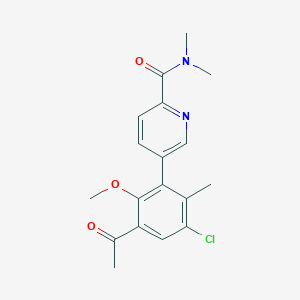
![[1,1'-Biphenyl]-4-sulfonamide, N-(5-hydroxypentyl)-2'-methoxy-](/img/structure/B8497286.png)
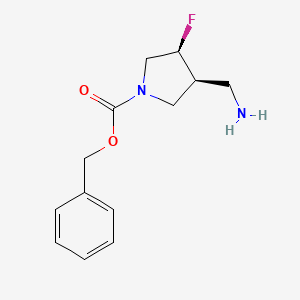
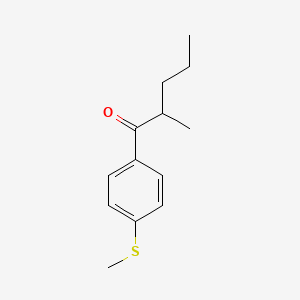
![4-[(4-tert-Butylphenyl)sulfanyl]-3-chloroaniline](/img/structure/B8497297.png)
